molecular formula C6H7BN2O4 B11908372 (4-Methyl-5-nitropyridin-3-yl)boronic acid

(4-Methyl-5-nitropyridin-3-yl)boronic acid

Cat. No.: B11908372
M. Wt: 181.94 g/mol
InChI Key: QMDDCTIHENZTKS-UHFFFAOYSA-N
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Description

(4-Methyl-5-nitropyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a methyl group at the 4-position and a nitro group at the 5-position. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-5-nitropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed coupling of 4-methyl-5-nitropyridin-3-yl halide with a boron reagent such as bis(pinacolato)diboron in the presence of a base like potassium acetate . The reaction is usually carried out under inert atmosphere conditions at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 5-Nitropyridin-3-ylboronic acid

Comparison: (4-Methyl-5-nitropyridin-3-yl)boronic acid is unique due to the presence of both a methyl and a nitro group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the pyridine ring in this compound offers additional coordination sites, enhancing its utility in complex molecule synthesis .

Properties

Molecular Formula

C6H7BN2O4

Molecular Weight

181.94 g/mol

IUPAC Name

(4-methyl-5-nitropyridin-3-yl)boronic acid

InChI

InChI=1S/C6H7BN2O4/c1-4-5(7(10)11)2-8-3-6(4)9(12)13/h2-3,10-11H,1H3

InChI Key

QMDDCTIHENZTKS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC(=C1C)[N+](=O)[O-])(O)O

Origin of Product

United States

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